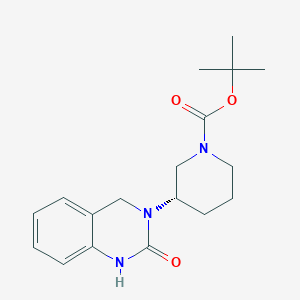

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25N3O3

- Molecular Weight : 331.4 g/mol

- CAS Number : 1389310-13-7

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring and subsequent modifications to introduce the tetrahydroquinazoline moiety. The synthetic pathway often utilizes various reagents and conditions to optimize yield and purity.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds in the quinazoline family have shown efficacy against a range of bacterial and fungal pathogens.

- Anticancer Properties : Some studies suggest that quinazoline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Activity : A study explored the effects of related quinazoline derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and lung cancer models through apoptosis pathways .

- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar piperidine derivatives. The findings demonstrated a notable inhibition of growth against Gram-positive bacteria, suggesting potential for development into new antibacterial agents .

Data Table: Biological Activities of Related Compounds

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals. Its structural components are conducive to interactions with biological targets, making it a candidate for drug design. Research indicates that derivatives of tetrahydroquinazoline exhibit various pharmacological activities, including anti-inflammatory and analgesic effects.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that tetrahydroquinazoline derivatives exhibit significant inhibition of certain enzymes related to cancer progression. The incorporation of the tert-butyl group enhances solubility and bioavailability, crucial for therapeutic efficacy.

Organic Synthesis

tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)piperidine-1-carboxylate serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for constructing complex organic molecules.

Example : The compound can be utilized in the synthesis of novel heterocycles through cyclization reactions. This application is vital in creating new materials with specific properties for use in electronics and materials science.

Catalysis

The compound's structure allows it to function as a catalyst or catalyst precursor in several reactions. The presence of the piperidine ring can facilitate nucleophilic attacks in organic transformations.

Research Insight : Recent studies have explored its use as a catalyst in asymmetric synthesis, where it aids in producing enantiomerically enriched compounds. This application is particularly relevant in the pharmaceutical industry, where the chirality of compounds is essential for their biological activity.

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Hydrolysis of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a critical protecting moiety that can be selectively removed under acidic conditions to expose the secondary amine. This reaction is pivotal for further functionalization of the piperidine nitrogen.

| Reaction Conditions | Products | Monitoring Method |

|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Deprotected amine intermediate (piperidin-3-yl-tetrahydroquinazolinone) | TLC, 1H-NMR |

| HCl in dioxane | Hydrochloride salt of the deprotected amine | Mass spectrometry |

Key Observation : The Boc group’s removal is stereospecific and does not affect the tetrahydroquinazoline’s lactam ring under mild acidic conditions.

Amide Bond Formation at the Piperidine Nitrogen

After Boc deprotection, the free amine undergoes nucleophilic acyl substitution or coupling reactions to form amides, sulfonamides, or ureas.

Example Reaction :

-

Reagents : Carboxylic acid (e.g., acetyl chloride), EDC/HOBt, DMF

-

Conditions : 0°C to RT, inert atmosphere

-

Product : N-acyl-piperidin-3-yl-tetrahydroquinazolinone derivatives

Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid to an intermediate oxybenzotriazole (OBt) ester, followed by nucleophilic attack by the piperidine amine.

Functionalization of the Tetrahydroquinazoline Lactam

The lactam moiety (2-oxo group) participates in nucleophilic additions or ring-opening reactions under basic or reducing conditions.

Reduction of the Lactam Carbonyl

-

Reagents : LiAlH4, THF

-

Conditions : Reflux, 4–6 hours

-

Product : Secondary amine (1,2,3,4-tetrahydroquinazoline derivative)

-

Side Reaction : Over-reduction of the quinazoline ring is minimized by controlling stoichiometry.

Alkylation at the Lactam Nitrogen

-

Reagents : Alkyl halides (e.g., methyl iodide), NaH, DMF

-

Conditions : 0°C to RT, 2–4 hours

-

Product : N-alkylated tetrahydroquinazoline derivatives

Suzuki–Miyaura Cross-Coupling Reactions

The tetrahydroquinazoline core can be functionalized via palladium-catalyzed coupling reactions when halogenated precursors are used.

| Component | Details |

|---|---|

| Boronic acid | Aryl or heteroaryl boronic acid (1.2 equiv) |

| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |

| Base | K2CO3 or Na2CO3 |

| Solvent | DME/H2O (4:1) |

| Conditions | 80–100°C, 12–24 hours |

| Yield | 60–85% (varies with steric/electronic effects) |

Application : Introduces aromatic/heteroaromatic groups at the quinazoline C-6 or C-7 positions for SAR studies .

Ester Hydrolysis and Derivatization

The tert-butyl ester can be hydrolyzed to a carboxylic acid, enabling further transformations:

Hydrolysis Protocol :

-

Reagents : NaOH (aq.), MeOH/H2O

-

Conditions : RT, 6–8 hours

-

Product : Carboxylic acid derivative (precursor for amides or esters)

Subsequent Reaction :

-

Coupling with amines via EDC/HOBt to form peptidomimetics.

Stereochemical Integrity in Reactions

The 3S configuration is preserved in most reactions due to the rigid tetrahydroquinazoline scaffold. Epimerization is negligible under:

-

Mild acidic (pH 2–4) or basic (pH 8–10) conditions

-

Temperatures below 60°C

Comparative Reactivity Table

Practical Considerations

Propriétés

IUPAC Name |

tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-10-6-8-14(12-20)21-11-13-7-4-5-9-15(13)19-16(21)22/h4-5,7,9,14H,6,8,10-12H2,1-3H3,(H,19,22)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDAZCBVZXGFJR-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N2CC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.